molecular formula C20H25BrN4O B1667873 Bromerguride CAS No. 83455-48-5

Bromerguride

Cat. No. B1667873
CAS RN: 83455-48-5
M. Wt: 417.3 g/mol
InChI Key: SBHNNNRQZGYOAU-YVEFUNNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromerguride is an antipsychotic, dopamine antagonist that has an intermediate to high affinity for 5-HT1A receptors.

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • Bromerguride exhibits a reversed pharmacodynamic profile compared to dopamine agonistic lisuride due to bromine substitution. Its pharmacokinetics have been investigated in rats and dogs, showing incomplete oral absorption and approximately 40% oral bioavailability at certain dose levels (Hildebrand et al., 2010).
    • In humans, bromerguride demonstrates biphasic concentration decline after intravenous injection, with significant metabolism and minimal urinary excretion of the unchanged drug (Krause et al., 2004).
  • Biotransformation Studies :

    • The metabolic patterns of bromerguride have been studied in various laboratory animals and their hepatocytes, revealing interspecies differences in metabolism and stability (Hümpel et al., 1989).
  • Comparative Pharmacological Research :

    • Research comparing the 5-HT1A receptor agonist properties of bromerguride with other compounds, such as clozapine and nemonapride, has been conducted. This study is significant for understanding the clinical importance of mixed 5-HT1A receptor agonists/D2 receptor antagonists (Assié et al., 1997).
  • Neuroendocrine and Side Effect Profile :

    • Bromerguride has been compared with other drugs like terguride in terms of their neuroendocrine effects and side effect profiles, providing valuable insights for its use in treating hyperprolactinemia (Ciccarelli et al., 1988).
  • Cognitive and Behavioral Effects :

    • Studies have explored the effects of related compounds like 2-bromoterguride on cognitive dysfunction and social aversion in rats, contributing to the understanding of potential therapeutic applications for schizophrenia and related disorders (Tarland et al., 2017).

properties

CAS RN

83455-48-5

Product Name

Bromerguride

Molecular Formula

C20H25BrN4O

Molecular Weight

417.3 g/mol

IUPAC Name

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1

InChI Key

SBHNNNRQZGYOAU-YVEFUNNKSA-N

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Appearance

Solid powder

Other CAS RN

83455-48-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-bromolisuride
bromerguride
bromolisuride
bromuride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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